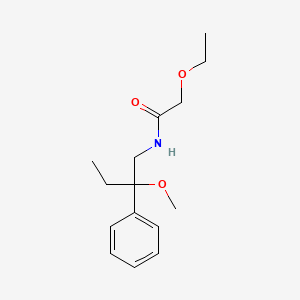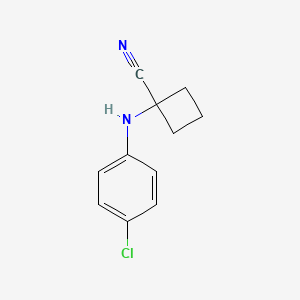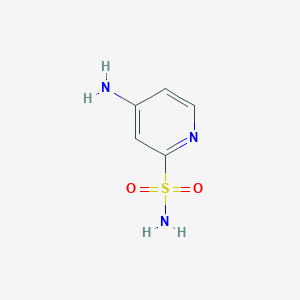
4-Aminopyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position
Mecanismo De Acción
Target of Action
The primary target of 4-Aminopyridine-2-sulfonamide is the voltage-gated potassium channels . These channels play a crucial role in the propagation of action potentials in neurons .
Mode of Action
This compound: interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by This compound affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .
Pharmacokinetics
The pharmacokinetics of This compound involve rapid and complete absorption from the gastrointestinal tract . The bioavailability of this compound is high, at around 96% .
Result of Action
The molecular and cellular effects of This compound ’s action include the elongation of action potentials and increased release of neurotransmitters . These effects lead to enhanced neuronal signaling . In the context of demyelinating diseases, these effects can lead to improved synaptic transmission and mitigation of neurological disorders .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of lipid interactions can affect the solubility and thus the action of the compound . Furthermore, the use of nanoformulations can enhance drug stability, control release kinetics, and improve bioavailability . These advancements have created opportunities for personalized medicine and targeted therapies within the field of neurology .
Análisis Bioquímico
Biochemical Properties
4-Aminopyridine-2-sulfonamide is known to interact with various enzymes, proteins, and other biomolecules. Its mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to protect oligodendrocyte precursor cells from glutamate toxicity . Additionally, it has been shown to have a stabilizing effect on myelin and oligodendrocyte precursor cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Temporal Effects in Laboratory Settings
It has been noted that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, related compounds such as 4-Aminopyridine have been studied. These studies have shown that the effects of the product can vary with different dosages .
Metabolic Pathways
It has been suggested that related compounds such as 4-Aminopyridine may have limited metabolism in humans .
Transport and Distribution
It has been noted that related compounds such as 4-Aminopyridine cross the blood-brain barrier more readily .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-aminopyridine with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . Another approach involves the use of sulfonamide linkers in intramolecular radical cyclization processes .
Industrial Production Methods: Industrial production methods for 4-Aminopyridine-2-sulfonamide often leverage scalable chemical processes that ensure high yield and purity. These methods may include continuous flow synthesis and electrochemical oxidative coupling of amines and thiols .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed.
Major Products: The major products formed from these reactions include nitro derivatives, reduced sulfonamides, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Aminopyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.
Comparación Con Compuestos Similares
4-Aminopyridine: A closely related compound used in the treatment of multiple sclerosis and as a research tool in neurophysiology.
Amifampridine: Another potassium channel blocker with similar applications in neurology.
Uniqueness: 4-Aminopyridine-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring.
Propiedades
IUPAC Name |
4-aminopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHVLVARXLSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)
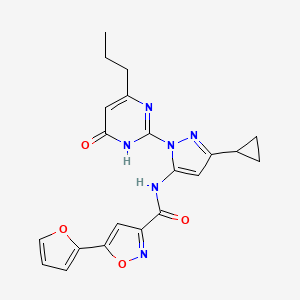
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)
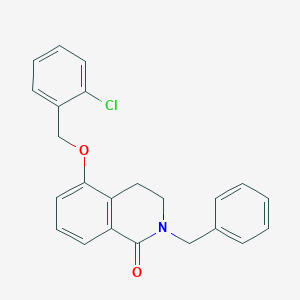
![4-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2618192.png)
![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)
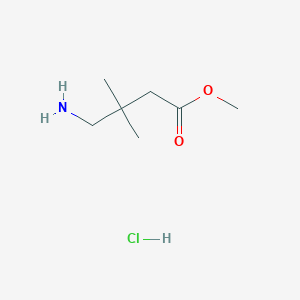
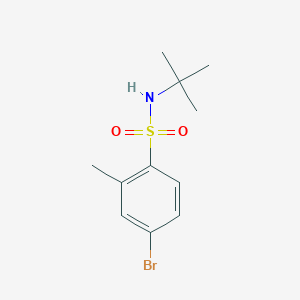
![2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)
